molecular formula C28H55P B084456 9-Icosyl-9-phosphabicyclo[4.2.1]nonane CAS No. 13886-99-2

9-Icosyl-9-phosphabicyclo[4.2.1]nonane

Cat. No.: B084456
CAS No.: 13886-99-2
M. Wt: 422.7 g/mol
InChI Key: UNOOEFGBOLKBFW-UHFFFAOYSA-N
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Description

9-Icosyl-9-phosphabicyclo[421]nonane is an organic compound with the molecular formula C28H55P It is a member of the phosphabicyclo nonane family, characterized by a bicyclic structure containing a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Icosyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a phosphine with a suitable bicyclic precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the formation of the bicyclic structure. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Icosyl-9-phosphabicyclo[4.2.1]nonane undergoes various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to the phosphine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are commonly employed in substitution reactions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Regenerated phosphine.

    Substitution: Alkylated or arylated phosphabicyclo nonane derivatives.

Scientific Research Applications

9-Icosyl-9-phosphabicyclo[4.2.1]nonane has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential role in biological systems as a phosphine ligand.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-Icosyl-9-phosphabicyclo[4.2.1]nonane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The phosphorus atom in the compound can coordinate with metal centers, influencing the reactivity and selectivity of the catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    9-Icosyl-9-phosphabicyclo[3.3.1]nonane: Another member of the phosphabicyclo nonane family with a different ring structure.

    9-Eicosyl-9-phosphabicyclo[3.3.1]nonane: Similar in structure but with an eicosyl group instead of an icosyl group.

Uniqueness

9-Icosyl-9-phosphabicyclo[4.2.1]nonane is unique due to its specific bicyclic structure and the presence of an icosyl group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in catalysis and material science.

Properties

IUPAC Name

9-icosyl-9-phosphabicyclo[4.2.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H55P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26-29-27-22-19-20-23-28(29)25-24-27/h27-28H,2-26H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOOEFGBOLKBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCP1C2CCCCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H55P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864452
Record name 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl-
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Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl-
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CAS No.

13886-99-2
Record name 9-Eicosyl-9-phosphabicyclo[4.2.1]nonane
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Record name 9-Phosphabicyclo(4.2.1)nonane, 9-eicosyl-
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Record name 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl-
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Record name 9-Phosphabicyclo[4.2.1]nonane, 9-eicosyl-
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Record name 9-icosyl-9-phosphabicyclo[4.2.1]nonane
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